molecular formula C18H18O3 B089571 Isoeugenyl phenylacetate CAS No. 120-24-1

Isoeugenyl phenylacetate

Cat. No.: B089571
CAS No.: 120-24-1
M. Wt: 282.3 g/mol
InChI Key: YYLCMLYMJHKLEJ-UHFFFAOYSA-N
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Description

Isoeugenyl phenylacetate is an organic compound with the molecular formula C18H18O3. It is an ester derived from isoeugenol and phenylacetic acid. This compound is known for its pleasant fragrance and is commonly used in the perfume and flavor industries. It is a colorless to yellow-green liquid with a sweet, spicy aroma reminiscent of cloves and cinnamon.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoeugenyl phenylacetate can be synthesized through the esterification of isoeugenol with phenylacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and precise control of temperature and pressure are crucial to ensure the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Isoeugenyl phenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug formulations due to its pleasant aroma and potential therapeutic effects.

    Industry: Widely used in the fragrance and flavor industries to impart a sweet, spicy aroma to various products.

Comparison with Similar Compounds

Isoeugenyl phenylacetate can be compared with other similar compounds such as:

    Isoeugenyl acetate: Similar in structure but with an acetate group instead of a phenylacetate group. It has a similar aroma but may differ in its chemical reactivity.

    Eugenyl acetate: Derived from eugenol, it has a similar spicy aroma but lacks the methoxy group present in this compound.

    Phenylacetate esters: A broad class of compounds with varying aromatic profiles depending on the specific ester group attached.

This compound is unique due to its specific combination of the isoeugenol and phenylacetic acid moieties, which impart distinct aromatic and chemical properties.

Properties

IUPAC Name

(2-methoxy-4-prop-1-enylphenyl) 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLCMLYMJHKLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059508
Record name 2-Methoxy-4-prop-1-enylphenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow viscous liquid; sweet vanilla, clove-like and honey aroma
Record name Isoeugenyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name Isoeugenyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.113-1.117
Record name Isoeugenyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

120-24-1
Record name Isoeugenyl phenylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-methoxy-4-(1-propen-1-yl)phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-4-prop-1-enylphenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-prop-1-enylphenyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Yes, isoeugenyl phenylacetate can cause allergic contact dermatitis. The study found that 16 out of 2261 patients tested positive for contact allergy to this compound. [] Interestingly, 15 out of these 16 patients also showed a concomitant allergy to isoeugenol. [] This high rate of concomitant reactivity suggests a potential for cross-reactivity between isoeugenol and this compound. This means individuals allergic to isoeugenol may also react to this compound, possibly due to shared chemical structures or metabolic pathways in the skin.

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